![molecular formula C22H31NO5 B14032500 8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID: is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the benzyl(tert-butoxycarbonyl)amino group. Common reagents used in these steps include protecting groups, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology and Medicine: In medicinal chemistry, (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activity could be explored for therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism by which (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Uniqueness: The uniqueness of (5S,8S)-8-(BENZYL(TERT-BUTOXYCARBONYL)AMINO)-1-OXASPIRO[4.5]DECANE-2-CARBOXYLIC ACID lies in its spirocyclic structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C22H31NO5 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
8-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-oxaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C22H31NO5/c1-21(2,3)28-20(26)23(15-16-7-5-4-6-8-16)17-9-12-22(13-10-17)14-11-18(27-22)19(24)25/h4-8,17-18H,9-15H2,1-3H3,(H,24,25) |
Clé InChI |
KVDHYTARSCSUIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
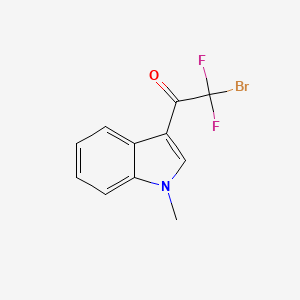
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)


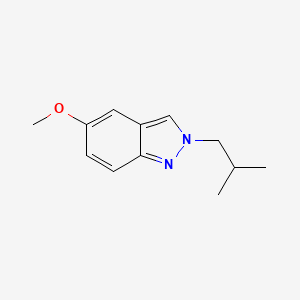


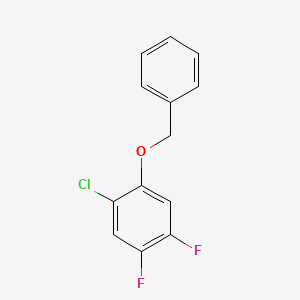
![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
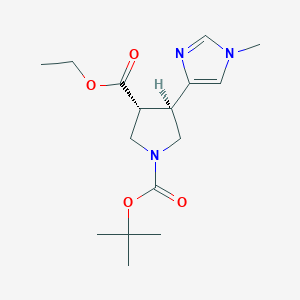
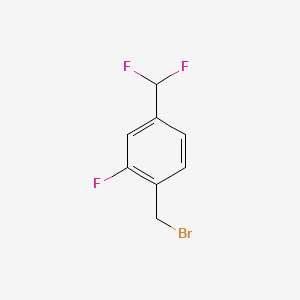
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)
